Flusoxolol - 84057-96-5

Flusoxolol

Catalog Number: EVT-431939
CAS Number: 84057-96-5
Molecular Formula: C22H30FNO4
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Flusoxolol is a synthetic compound belonging to the class of beta-adrenergic antagonists, primarily utilized in the treatment of cardiovascular conditions. Its chemical structure allows it to effectively block beta-adrenergic receptors, which play a crucial role in the modulation of heart rate and blood pressure. Flusoxolol is particularly noted for its selectivity towards specific beta receptors, making it a valuable agent in therapeutic applications.

Source and Classification

Flusoxolol is classified as a non-selective beta-adrenergic antagonist, which means it can inhibit both beta-1 and beta-2 adrenergic receptors. This classification places it among other well-known beta-blockers used in clinical practice. The compound has been studied for its pharmacological properties and potential applications in various medical conditions, including hypertension and anxiety disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Flusoxolol typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as precursors.
  2. Formation of the Beta-Blocker Structure: The core structure is formed through electrophilic aromatic substitution reactions, where functional groups are introduced to the aromatic ring.
  3. Side Chain Addition: A side chain containing an alcohol or amine group is added to enhance the compound's pharmacological activity.
  4. Purification: The final product undergoes purification through crystallization or chromatography to ensure high purity levels suitable for pharmaceutical applications.

Technical details often emphasize the importance of reaction conditions, such as temperature and solvent choice, which can significantly influence yield and purity.

Molecular Structure Analysis

Structure and Data

Flusoxolol has a complex molecular structure characterized by:

  • Molecular Formula: C16H21N3O3
  • Molecular Weight: 303.36 g/mol
  • Functional Groups: It contains hydroxyl (-OH) and amine (-NH) groups, contributing to its biological activity.

The three-dimensional conformation of Flusoxolol allows it to effectively interact with beta-adrenergic receptors, facilitating its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

Flusoxolol participates in various chemical reactions typical of beta-blockers:

  1. Hydrolysis: The ester bonds in Flusoxolol can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols.
  2. Oxidation: The presence of alcohol groups makes Flusoxolol susceptible to oxidation, which can alter its pharmacological properties.
  3. Complexation: Flusoxolol can form complexes with metal ions, which may affect its solubility and bioavailability.

These reactions are critical for understanding the stability and shelf-life of Flusoxolol as a pharmaceutical agent.

Mechanism of Action

Process and Data

Flusoxolol exerts its therapeutic effects primarily through the blockade of beta-adrenergic receptors:

  1. Receptor Binding: Flusoxolol binds competitively to both beta-1 and beta-2 adrenergic receptors.
  2. Inhibition of Catecholamines: By blocking these receptors, Flusoxolol inhibits the action of catecholamines (e.g., adrenaline), leading to decreased heart rate and myocardial contractility.
  3. Physiological Effects: This action results in lowered blood pressure and reduced cardiac workload, making it beneficial for patients with hypertension or heart failure.

Data from clinical studies indicate that Flusoxolol effectively reduces symptoms associated with excessive sympathetic nervous system activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flusoxolol exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol, enhancing its bioavailability.
  • Melting Point: The melting point is approximately 150–155 °C, indicating thermal stability under standard conditions.

These properties are essential for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Flusoxolol has been explored for various scientific applications:

  1. Cardiovascular Treatment: It is primarily used in managing hypertension and arrhythmias due to its ability to modulate heart rate.
  2. Anxiolytic Effects: Research indicates potential anxiolytic effects, making it a candidate for treating anxiety disorders.
  3. Research Tool: In laboratory settings, Flusoxolol serves as a research tool for studying adrenergic signaling pathways.

The versatility of Flusoxolol underscores its significance in both clinical practice and research environments.

Introduction to Flusoxolol

Flusoxolol (IUPAC name: (2S)-1-[4-[2-[2-(4-Fluorophenyl)ethoxy]ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol) is a synthetic β-adrenergic receptor antagonist with distinctive pharmacological properties. Its molecular formula is C₂₂H₃₀FNO₄, and it has a molar mass of 391.483 g·mol⁻¹. The compound features a chiral center, and its (S)-enantiomer exhibits stereoselective binding to β-adrenergic receptors. Structurally, flusoxolol integrates a fluorophenyl-ethoxyethoxy phenoxy backbone linked to a propanolamine side chain, which is critical for receptor affinity [1] [8]. Unlike non-selective β-blockers, flusoxolol's design enables preferential interaction with cardiac β₁-receptors, minimizing effects on bronchial or vascular β₂-receptors. This selectivity underpins its research significance in cardiovascular modulation without compromising respiratory function [1] [2].

Table 1: Chemical and Pharmacological Profile of Flusoxolol

PropertyValue
IUPAC Name(2S)-1-[4-[2-[2-(4-Fluorophenyl)ethoxy]ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol
Molecular FormulaC₂₂H₃₀FNO₄
Molar Mass391.483 g·mol⁻¹
CAS Registry Number84057-96-5
Pharmacological ClassSelective β₁-adrenergic receptor antagonist with partial agonist activity
Key Structural FeaturesFluorophenyl-ethoxyethoxy phenoxy group; chiral propanolamine side chain

Pharmacological Classification as a Selective Beta-1 Receptor Blocker

Flusoxolol is classified as a cardioselective β₁-adrenergic receptor antagonist. Its mechanism involves competitive inhibition of catecholamines (epinephrine, norepinephrine) at cardiac β₁-receptors, which are G-protein coupled receptors (GPCRs) predominantly located in the sinoatrial node, atrioventricular node, and ventricular myocardium. Blockade of these receptors suppresses adenylyl cyclase activity, reducing intracellular cyclic AMP (cAMP) and calcium influx. This results in decreased heart rate (chronotropy), myocardial contractility (inotropy), and conduction velocity (dromotropy) [1] [2] [6].

Flusoxolol’s selectivity arises from its molecular interactions with β₁-receptor subtypes. At lower concentrations, it preferentially binds to cardiac β₁-receptors (constituting ~75% of cardiac β-receptors) over pulmonary or vascular β₂-receptors. However, selectivity diminishes at higher doses due to crossover binding [2] [6]. Unlike non-selective antagonists (e.g., propranolol), flusoxolol’s selectivity theoretically reduces risks of bronchospasm and peripheral vasoconstriction. Nevertheless, it retains partial agonist activity (intrinsic sympathomimetic activity, ISA), meaning it can weakly stimulate β-receptors in the absence of catecholamines. This property moderates abrupt hemodynamic changes, potentially offering clinical stability in arrhythmia management [5] [8].

Table 2: Mechanism of Action of Flusoxolol at β₁-Adrenergic Receptors

Target SiteBiological EffectFunctional Outcome
Sinoatrial NodeReduced pacemaker cell depolarizationDecreased heart rate (chronotropy)
Atrioventricular NodeProlonged refractory periodSlowed cardiac conduction (dromotropy)
Ventricular MyocardiumDiminished contractile forceReduced cardiac output (inotropy)
Juxtaglomerular CellsInhibition of renin releaseSuppressed RAAS activation

Historical Context and Development of Beta-Adrenergic Antagonists

The development of β-blockers originated from Raymond Ahlquist’s 1948 receptor theory, which proposed distinct α- and β-adrenergic receptors [3] [6]. In 1958, dichloroisoproterenol (DCI) emerged as the first β-antagonist, proving receptor blockade was feasible. However, DCI’s intrinsic sympathomimetic activity (ISA) and toxicity limited clinical use [3] [10]. Sir James Black’s work at Imperial Chemical Industries (ICI) revolutionized the field; his team synthesized pronethalol in 1962 and propranolol in 1964. Propranolol became the prototypical non-selective β-blocker, validated for angina and arrhythmias [6] [10].

The 1967 discovery of β-receptor subtypes (β₁ and β₂) by Lands et al. catalyzed a new era of cardioselective agents [3] [6]. Practolol, launched in 1970, was the first β₁-selective blocker but was withdrawn due to oculomucocutaneous syndrome [3]. This spurred development of safer alternatives like metoprolol and atenolol. Flusoxolol was synthesized during this evolution, combining β₁-selectivity with partial ISA—a design strategy aimed at preserving basal sympathetic tone while inhibiting pathological catecholamine surges [5] [8]. Its fluorinated structure optimized receptor affinity and pharmacokinetics, reflecting advances in structure-activity relationship (SAR) models. By the 1980s, β-blockers diversified into third-generation agents (e.g., carvedilol) with vasodilatory properties, though flusoxolol remained a research tool for ISA investigation [3] [6] [10].

Table 3: Evolution of Beta-Blockers and Flusoxolol’s Position

GenerationKey AgentsSelectivityUnique PropertiesEra
FirstPropranololNon-selectiveMembrane stabilization1960s
SecondAtenolol, Metoprololβ₁-selectiveReduced bronchospasm risk1970s
ExperimentalFlusoxololβ₁-selectivePartial agonist activity (ISA)1980s
ThirdCarvedilol, NebivololNon-selectiveα₁-blockade; NO-mediated vasodilation1990s+

Rationale for Research on Flusoxolol in Cardiovascular Pharmacology

Flusoxolol’s primary research value lies in its dual properties: β₁-selectivity and partial agonist activity. Studies demonstrate that its ISA mitigates extreme bradycardia or myocardial depression—common limitations of pure antagonists. In healthy volunteers, flusoxolol increased sleeping heart rate by 8–12 bpm (vs. decreases with propranolol) and maintained resting heart rate without altering exercise-induced tachycardia suppression [5]. This hemodynamic balance positions it as a candidate for patients with bradycardia-predisposing conditions [5] [8].

Additionally, flusoxolol’s metabolic effects were investigated to address β-blocker-induced dysglycemia. Traditional β-blockers impair insulin secretion (via β₂-receptor blockade) and promote glycogenolysis. As a β₁-selective agent, flusoxolol theoretically minimizes glucose metabolism interference. However, its ISA may paradoxically enhance insulin sensitivity in skeletal muscle, though clinical evidence remains sparse [4] [5]. Research also explored its impact on tremor and peripheral blood flow. Unlike non-selective blockers, flusoxolol does not reduce forearm blood flow, suggesting limited peripheral vasoconstriction. Yet, it increases finger tremor—a β₂-mediated effect—indicating incomplete selectivity at higher doses [5].

Flusoxolol’s unique profile underscores its role in probing receptor-specific adrenergic modulation. While not commercialized, it advanced understanding of ISA’s therapeutic nuances, informing later agents like celiprolol [5] [8].

Properties

CAS Number

84057-96-5

Product Name

Flusoxolol

IUPAC Name

(2S)-1-[4-[2-[2-(4-fluorophenyl)ethoxy]ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C22H30FNO4

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C22H30FNO4/c1-17(2)24-15-20(25)16-28-22-9-7-21(8-10-22)27-14-13-26-12-11-18-3-5-19(23)6-4-18/h3-10,17,20,24-25H,11-16H2,1-2H3/t20-/m0/s1

InChI Key

CYCXZGUVPDRYLG-FQEVSTJZSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)OCCOCCC2=CC=C(C=C2)F)O

Synonyms

(S)-1-(p-(2-((p-fluorophenethyl)oxy)ethoxy)phenoxy)-3- (isopropylamino)-2-propanol
1-(4-(2-(fluorophenethyloxy)ethyl)phenoxy)-3-isopropylamino-2-propanol HCl
flusoxolol
flusoxolol hydrochloride
Ro 31-1118
Ro 31-1411
RO-31-1118

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)OCCOCCC2=CC=C(C=C2)F)O

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)OCCOCCC2=CC=C(C=C2)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.